

Application Note: High-Yield Synthesis and Purification of Radiolabeled Fructose-1,6-Bisphosphate

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Compound of Interest

Compound Name: *Fosfructose*

Cat. No.: *B8816187*

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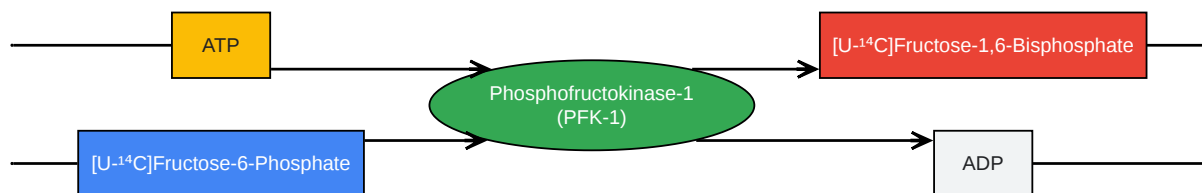
Audience: Researchers, scientists, and drug development professionals involved in metabolic studies, enzyme kinetics, and drug discovery.

Introduction

Fructose-1,6-bisphosphate (FBP) is a central metabolic intermediate in the glycolysis pathway, produced by the phosphorylation of fructose-6-phosphate.[1][2] Its synthesis is a key regulatory step in cellular energy metabolism.[2][3] Radiolabeled FBP, particularly with isotopes like Carbon-14 (^{14}C), is an invaluable tool for tracing metabolic pathways, quantifying glycolytic flux, and investigating enzyme kinetics in various physiological and pathological states, including cancer and diabetes.[4][5] This application note provides a detailed protocol for the enzymatic synthesis and subsequent purification of high-purity, radiolabeled Fructose-1,6-bisphosphate ($[^{14}\text{C}]$ FBP) for research applications. The method employs phosphofructokinase-1 for targeted synthesis and anion-exchange chromatography for efficient purification.

Signaling Pathway for Enzymatic Synthesis

The synthesis reaction involves the transfer of a phosphate group from adenosine triphosphate (ATP) to $[U-^{14}\text{C}]$ fructose-6-phosphate (F6P), catalyzed by the enzyme phosphofructokinase-1 (PFK-1). The radiolabel on the fructose backbone is retained in the final product.



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Caption: Enzymatic synthesis of [^{14}C]Fructose-1,6-Bisphosphate.

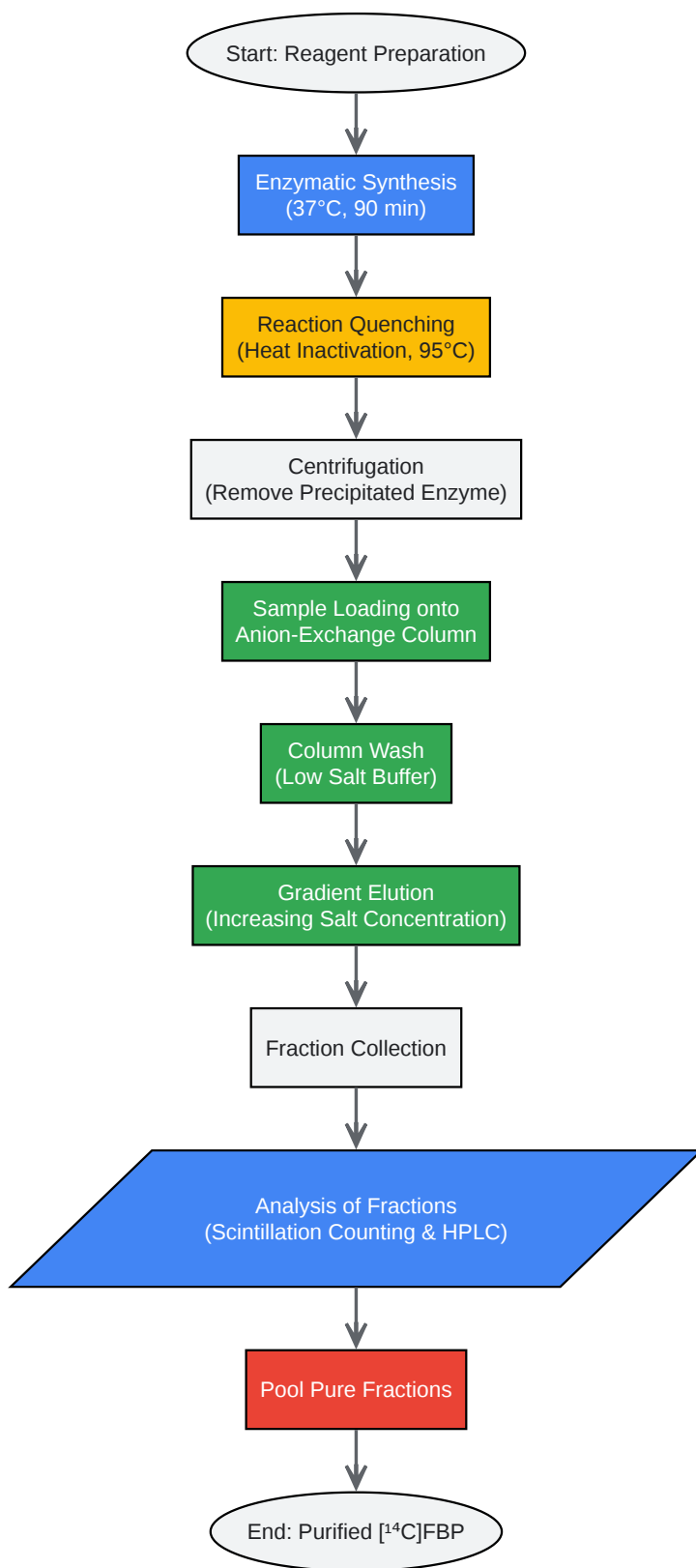
Materials and Reagents

- Substrate: [^{14}C]Fructose-6-Phosphate (Specific Activity: 250-350 mCi/mmol)
- Enzyme: Rabbit Muscle Phosphofructokinase-1 (PFK-1) (≥ 100 units/mg)
- Reagents:
 - Adenosine 5'-triphosphate (ATP), disodium salt hydrate
 - Tris-HCl (Tris(hydroxymethyl)aminomethane hydrochloride)
 - Magnesium Chloride (MgCl_2)
 - Potassium Chloride (KCl)
 - Hydrochloric Acid (HCl)
 - Sodium Hydroxide (NaOH)
 - Ammonium Bicarbonate (NH_4HCO_3)
 - DEAE-Sephadex A-25 or similar anion-exchange resin
 - Ultrapure water
- Equipment:

- Microcentrifuge tubes
- Thermomixer or water bath set to 37°C
- pH meter
- Chromatography column (e.g., 1 x 10 cm)
- Fraction collector
- Liquid scintillation counter
- HPLC system with an appropriate anion-exchange column (for analysis)[6][7]

Experimental Protocols

The overall process involves enzymatic synthesis of the radiolabeled product, followed by chromatographic purification to separate it from unreacted substrates and reaction byproducts.



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Caption: Workflow for the synthesis and purification of $[^{14}\text{C}]$ FBP.

Protocol for Enzymatic Synthesis of [^{14}C]FBP

- Prepare Reaction Buffer (50 mM Tris-HCl, pH 8.0): Dissolve Tris-HCl in ultrapure water, adjust pH to 8.0 with NaOH, and add MgCl_2 to a final concentration of 5 mM and KCl to 50 mM.
- Set up the Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine the following reagents on ice:
 - Reaction Buffer: 400 μL
 - [$\text{U-}^{14}\text{C}$]Fructose-6-Phosphate (10 mM stock, ~ 300 mCi/mmol): 50 μL (Final: 1 mM, ~ 25 μCi)
 - ATP (100 mM stock): 25 μL (Final: 5 mM)
 - Ultrapure Water: to a final volume of 495 μL
- Initiate the Reaction: Add 5 μL of PFK-1 enzyme (10 units/mL stock). Mix gently by flicking the tube.
- Incubation: Incubate the reaction mixture at 37°C for 90 minutes in a thermomixer or water bath.
- Quench the Reaction: Terminate the reaction by heating the mixture at 95°C for 5 minutes to denature and precipitate the enzyme.
- Clarify the Supernatant: Centrifuge the tube at $14,000 \times g$ for 10 minutes at 4°C . Carefully collect the supernatant, which contains the radiolabeled product and unreacted substrates.

Protocol for Anion-Exchange Chromatography Purification

- Prepare Buffers:
 - Buffer A (Low Salt): 20 mM Ammonium Bicarbonate, pH 7.8
 - Buffer B (High Salt): 1 M Ammonium Bicarbonate, pH 7.8

- **Pack and Equilibrate Column:** Pack a 1 x 10 cm column with DEAE-Sephadex A-25 resin. Equilibrate the column by washing with 5-10 column volumes of Buffer A.
- **Load Sample:** Dilute the supernatant from step 4.1.6 with 2 mL of Buffer A and load it onto the equilibrated column.
- **Wash:** Wash the column with 3 column volumes of Buffer A to elute unbound and weakly bound components, such as unreacted [U-¹⁴C]Fructose-6-Phosphate.
- **Elute:** Elute the bound species using a linear gradient from 0% to 100% Buffer B over 10 column volumes. [¹⁴C]FBP, with its two phosphate groups, will bind more tightly than F6P and will elute at a higher salt concentration.
- **Collect and Analyze Fractions:** Collect 1 mL fractions throughout the wash and elution steps. Analyze the radioactivity of each fraction using liquid scintillation counting.
- **Pool and Store:** Pool the fractions containing the highest radioactivity corresponding to the [¹⁴C]FBP peak. Verify purity using analytical anion-exchange HPLC. The final product can be lyophilized to remove the volatile ammonium bicarbonate buffer and stored at -80°C.

Data Presentation

The following table summarizes typical quantitative results obtained from this protocol.

Parameter	Starting Material ([¹⁴ C]F6P)	Final Product ([¹⁴ C]FBP)	Notes
Total Radioactivity	~25 µCi	~21.5 µCi	Represents an 86% recovery of radioactivity.
Radiochemical Yield	N/A	~81%	Based on the conversion of F6P to FBP.
Specific Activity	300 mCi/mmol	~300 mCi/mmol	Assumes no unlabeled F6P was present.[8]
Radiochemical Purity	>98%	>99%	As determined by analytical HPLC.
Elution [NH ₄ HCO ₃]	~0.2 M	~0.55 M	Typical concentrations from anion-exchange.

Conclusion

This application note provides a robust and reproducible method for the synthesis and purification of radiolabeled fructose-1,6-bisphosphate. The enzymatic approach ensures high specificity, while the anion-exchange chromatography step effectively separates the doubly phosphorylated product from the starting material, resulting in a high-purity product suitable for demanding research applications in metabolic studies.

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